

An In-depth Technical Guide to 3-Methyl-2,4-pentanedione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-2,4-pentanedione

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **3-Methyl-2,4-pentanedione**. The information is intended to support research and development activities, particularly in the fields of organic synthesis and medicinal chemistry.

Core Chemical Properties

3-Methyl-2,4-pentanedione, also known as methylacetylacetone, is a β -diketone characterized by the presence of two carbonyl groups separated by a single carbon atom, which is substituted with a methyl group.^{[1][2][3][4][5]} Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of **3-Methyl-2,4-pentanedione**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₀ O ₂	[1][4][5][6][7]
Molecular Weight	114.14 g/mol	[1][6][7][8]
CAS Number	815-57-6	[1][3][4][5][7][9]
Appearance	Light yellow to yellow to green clear liquid	[1]
Boiling Point	172-174 °C	[6][9][10][11][12]
Density	0.981 g/mL at 25 °C	[6][9][10][11][12]
Refractive Index (n _{20/D})	1.442	[6][9][11][12]
Flash Point	57 °C (134.6 °F) - closed cup	[10][11]
pKa	10.87 (at 25°C)	[11]
Solubility	Soluble in water	[6]

Reactivity and Chemical Behavior

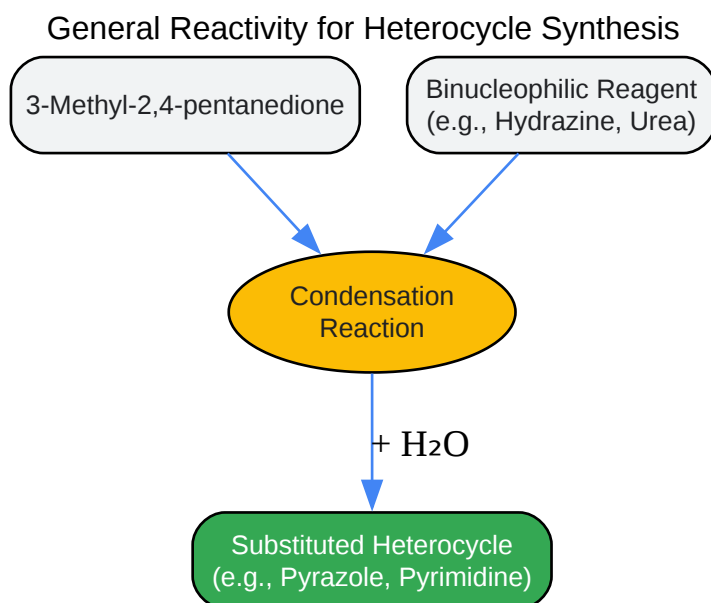
The unique chemical behavior of **3-Methyl-2,4-pentanedione** is dominated by the interplay between its two carbonyl groups and the acidic α -carbon.

Like other β -diketones, **3-Methyl-2,4-pentanedione** exists as a dynamic equilibrium between its keto and enol tautomers.[2][13][14] The presence of a methyl group on the central carbon influences the position of this equilibrium compared to its parent compound, 2,4-pentanedione.[13][15] The enol form is stabilized by the formation of an intramolecular hydrogen bond, creating a stable six-membered ring.[2][16] The equilibrium is sensitive to factors such as solvent polarity and temperature.[2][13][17]

Caption: Keto-enol tautomerism of **3-Methyl-2,4-pentanedione**.

The proton on the α -carbon (the carbon between the two carbonyls) is acidic due to the resonance stabilization of the resulting carbanion (enolate). This makes **3-Methyl-2,4-pentanedione** a potent carbon nucleophile, readily participating in reactions such as alkylation and acylation at the central carbon.[13]

The 1,3-dicarbonyl structure is an excellent building block for synthesizing a variety of heterocyclic compounds.[2] It can undergo condensation reactions with binucleophilic reagents like hydrazines to form pyrazoles or with ureas and amidines to yield pyrimidines.[13]



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Caption: Synthesis of heterocycles from **3-Methyl-2,4-pentanedione**.

The enolate form of **3-Methyl-2,4-pentanedione** acts as a bidentate ligand, forming stable chelate complexes with a wide range of metal ions.[2][18] These metal complexes have applications in catalysis and as precursors for materials science.[2][18][19]

Spectroscopic Data

Spectroscopic analysis is crucial for identifying and characterizing **3-Methyl-2,4-pentanedione** and studying its tautomeric equilibrium.

Table 2: Key Spectroscopic Data for **3-Methyl-2,4-pentanedione**

Technique	Key Features	Source(s)
^1H NMR	Distinct peaks for keto and enol forms allow for quantification of the tautomeric ratio. Signals for methyl and methine protons are observed.	[7] [15] [20]
^{13}C NMR	Shows characteristic signals for carbonyl carbons in both keto and enol forms, as well as for the methyl and methine carbons.	[7] [20]
IR Spectroscopy	The keto form shows two C=O stretching bands. The enol form displays a broad O-H stretch and a C=O stretch at a lower frequency due to conjugation and hydrogen bonding.	[7]
Mass Spectrometry	The molecular ion peak (M^+) is observed at $m/z = 114$. Fragmentation patterns correspond to the loss of acetyl and methyl groups.	[3] [7]

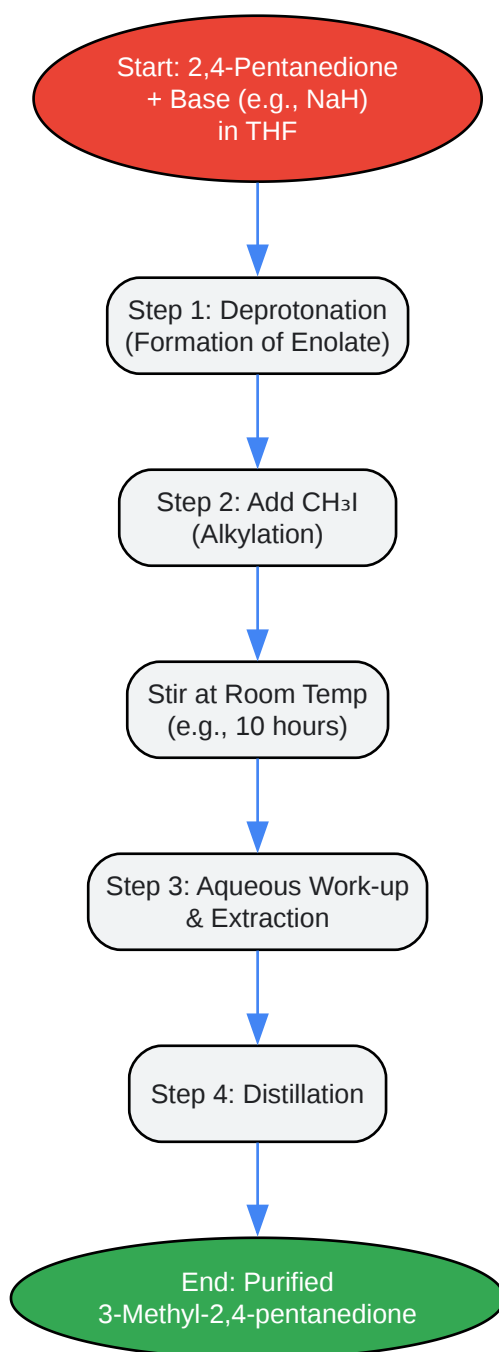
Experimental Protocols

Detailed methodologies are essential for the synthesis and analysis of **3-Methyl-2,4-pentanedione** in a laboratory setting.

A common method for synthesizing 3-substituted-2,4-pentanediones is through the alkylation of the parent diketone.[\[13\]](#)[\[21\]](#)

Protocol:

- Deprotonation: To a solution of 2,4-pentanedione in a suitable aprotic solvent (e.g., THF, acetone), a base such as sodium hydride (NaH) or sodium carbonate (Na₂CO₃) is added to generate the enolate.^{[8][22]}
- Alkylation: An alkylating agent, such as iodomethane (CH₃I), is added to the enolate solution. The reaction mixture is stirred, typically at room temperature, for several hours to allow for the methylation of the α-carbon.^[8]
- Work-up: The reaction is quenched with water, and the product is extracted into an organic solvent (e.g., ethyl acetate).^[8]
- Purification: The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield **3-Methyl-2,4-pentanedione**.^[8]



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Caption: Workflow for the synthesis of **3-Methyl-2,4-pentanedione**.

Protocol:

- Sample Preparation: Prepare solutions of **3-Methyl-2,4-pentanedione** in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) to observe the effect of solvent polarity on the

tautomeric equilibrium.

- Data Acquisition: Acquire the ^1H NMR spectrum for each sample.
- Integration: Identify the distinct signals corresponding to the keto and enol tautomers. For example, integrate the signals of the methyl protons for both forms.[\[15\]](#)
- Calculation: Calculate the mole fraction of each tautomer from the integrated peak areas. The equilibrium constant ($K_{\text{eq}} = [\text{enol}]/[\text{keto}]$) can then be determined for each solvent.[\[14\]](#)
[\[15\]](#)

Applications in Research and Drug Development

β -Diketones are recognized as promising scaffolds for the development of novel pharmacologically active agents.[\[18\]](#) Their ability to chelate metals and participate in hydrogen bonding makes them valuable in designing new drug substances.[\[18\]](#)

- Drug Discovery: The 1,3-dicarbonyl moiety is a key structural feature in various bioactive molecules and serves as a versatile starting material for synthesizing heterocyclic compounds, which are prevalent in many pharmaceuticals.[\[18\]](#)[\[23\]](#)
- Catalysis: Metal complexes of **3-Methyl-2,4-pentanedione** can be used as catalysts in organic reactions, such as polymerization and oxidation.[\[2\]](#)
- Asymmetric Synthesis: It is used as a nucleophile in asymmetric allylic substitution reactions, which are important for creating chiral molecules with high enantiomeric purity.[\[24\]](#)
- Biomedical Research: Some β -diketones exhibit fluorescence and photosensitized cytotoxicity, opening avenues for their use in theranostics and as biological tracers.[\[18\]](#) Ruthenium complexes involving β -diketones have been investigated for treating tropical diseases.

This guide provides a foundational understanding of **3-Methyl-2,4-pentanedione**, highlighting its key properties and experimental utility for professionals in the chemical and pharmaceutical sciences.

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References

- 1. 3-Methyl-2,4-pentanedione | CymitQuimica [cymitquimica.com]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. 2,4-Pentanedione, 3-methyl- [webbook.nist.gov]
- 4. 2,4-Pentanedione, 3-methyl- [webbook.nist.gov]
- 5. 2,4-Pentanedione, 3-methyl- [webbook.nist.gov]
- 6. 3-METHYL-2,4-PENTANEDIONE | 815-57-6 [chemicalbook.com]
- 7. 3-Methyl-2,4-pentanedione | C₆H₁₀O₂ | CID 69949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis routes of 3-Methyl-2,4-pentanedione [benchchem.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 3-METHYL-2,4-PENTANEDIONE CAS#: 815-57-6 [m.chemicalbook.com]
- 12. 3-METHYL-2,4-PENTANEDIONE | CAS#:815-57-6 | Chemsrce [chemsrc.com]
- 13. 3-Methyl-2,4-pentanedione | 815-57-6 | Benchchem [benchchem.com]
- 14. Keto-Enol Tautomerism [thecatalyst.org]
- 15. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 18. mdpi.com [mdpi.com]
- 19. iosrjournals.org [iosrjournals.org]

- 20. 3-METHYL-2,4-PENTANEDIONE(815-57-6) 1H NMR [m.chemicalbook.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. asianpubs.org [asianpubs.org]
- 23. nbinno.com [nbinno.com]
- 24. Direct and Highly Regioselective and Enantioselective Allylation of β -Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methyl-2,4-pentanedione]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204033#chemical-properties-of-3-methyl-2-4-pentanedione]

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